4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone
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Description
4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C15H16BrFN4O and its molecular weight is 367.222. The purity is usually 95%.
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Scientific Research Applications
Pyridazinone Compounds as Cyclooxygenase Inhibitors
Pyridazinone derivatives, including compounds structurally related to 4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, have been extensively studied for their potential as selective Cyclooxygenase-2 (COX-2) inhibitors. These compounds exhibit significant anti-inflammatory and analgesic properties, making them potential candidates for the treatment of pain and inflammation associated with arthritis. One such compound, ABT-963, has shown exceptional selectivity for COX-2 over COX-1, highlighting the therapeutic potential of these pyridazinone derivatives in managing conditions that benefit from COX-2 inhibition (Asif, 2016).
Azolo[d]pyridazinones in Medicinal Chemistry
Azolo[d]pyridazinone derivatives are recognized for their broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases, including diabetes, cancer, asthma, and depression. The pharmacological significance of azolo[d]pyridazinones lies in their ability to target specific enzymes and receptors, such as Phosphodiesterases (PDEs), Cyclooxygenase (COX), and Dipeptidyl peptidase-4 (DPP-4). Their diverse pharmacological activities underscore the versatility of pyridazinone-based compounds in drug discovery and development (Tan & Ozadali Sari, 2020).
Synthetic Approaches to Pyridazinone Analogues
The synthesis and chemical properties of pyridazinone and its analogues have been a subject of considerable interest. These compounds are synthesized through various methods, including reactions with hydrazine derivatives and β-aroylpropionic acid derivatives. Pyridazinones possess unique biological activities, particularly in relation to the cardiovascular system. Understanding the synthetic pathways and properties of these compounds provides valuable insights into their potential therapeutic applications (Jakhmola et al., 2016).
Properties
IUPAC Name |
4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrFN4O/c1-19-6-8-20(9-7-19)13-10-18-21(15(22)14(13)16)12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOJECYMAIKRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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